

5-Phenylisoxazole-3-carboxylic acid CAS number and safety information

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Compound of Interest

Compound Name: 5-Phenylisoxazole-3-carboxylic acid

Cat. No.: B087273

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Technical Guide: 5-Phenylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Phenylisoxazole-3-carboxylic acid**, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its chemical identity, detailed safety information, a representative experimental protocol for its synthesis, and its role as a modulator of biological pathways.

Core Chemical Information

CAS Number: 14441-90-8[1][2]

Molecular Formula: C₁₀H₇NO₃[2]

Molecular Weight: 189.17 g/mol [1]

Synonyms: 5-phenyl-3-isoxazolecarboxylic acid[2]

Safety and Handling

5-Phenylisoxazole-3-carboxylic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize the key safety data.

GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[1]
Skin Sensitization	1	H317: May cause an allergic skin reaction[1]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation[1]
Respiratory Sensitization	1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
Specific target organ toxicity — Single exposure	3	H335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Storage

Category	Recommendation
Respiratory Protection	Dust mask type N95 (US) or equivalent[1]
Eye Protection	Chemical safety goggles or face shield[1]
Hand Protection	Compatible chemical-resistant gloves[1]
Storage	Store in a tightly closed container in a dry and well-ventilated place.
Storage Class	11 - Combustible Solids[1]

Toxicological Data

Specific LD50 data for **5-Phenylisoxazole-3-carboxylic acid** is not readily available. However, for the structurally related compound Benzoic Acid (CAS: 65-85-0), the following data is reported:

Route	Species	Value
Oral LD50	Rat	1700 mg/kg[3]
Dermal LD50	Rabbit	>5000 mg/kg[3]
Inhalation LC50	Rat	>26 mg/m ³ (1 h)[3]

Note: This data is for a structurally similar compound and should be used for guidance only.

Experimental Protocols

The synthesis of **5-Phenylisoxazole-3-carboxylic acid** can be achieved via the hydrolysis of its corresponding ester, ethyl 5-phenyl-3-isoxazolecarboxylate. While a specific detailed protocol for this exact transformation is not available in the searched literature, a general and representative procedure based on the synthesis of similar isoxazole carboxylic acids is provided below.

General Synthesis of **5-Phenylisoxazole-3-carboxylic acid** from Ethyl 5-phenyl-3-isoxazolecarboxylate

Objective: To hydrolyze the ester functional group of ethyl 5-phenyl-3-isoxazolecarboxylate to yield the carboxylic acid.

Materials:

- Ethyl 5-phenyl-3-isoxazolecarboxylate
- Ethanol
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Hydrochloric acid (HCl), 2M

- Distilled water
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser
- Heating mantle
- pH paper or pH meter
- Büchner funnel and filter paper
- Crystallization dish

Procedure:

- **Dissolution:** Dissolve ethyl 5-phenyl-3-isoxazolecarboxylate in a suitable amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.
- **Saponification:** To the stirred solution, add an aqueous solution of sodium hydroxide (or lithium hydroxide) in a molar excess (typically 1.5 to 2 equivalents).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Cooling and Neutralization:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. This will precipitate the carboxylic acid product.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid with cold distilled water to remove any inorganic salts.
- **Drying and Purification:** Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent

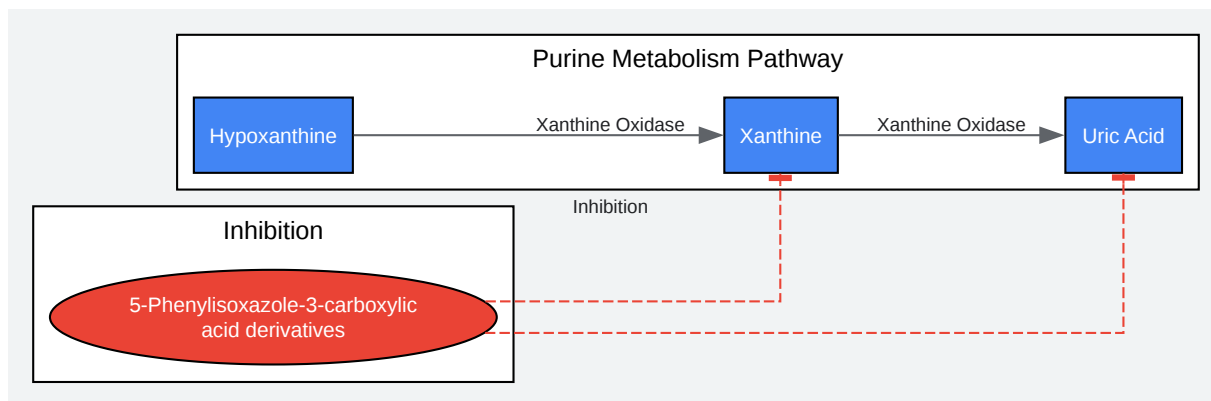
system, such as ethanol/water.

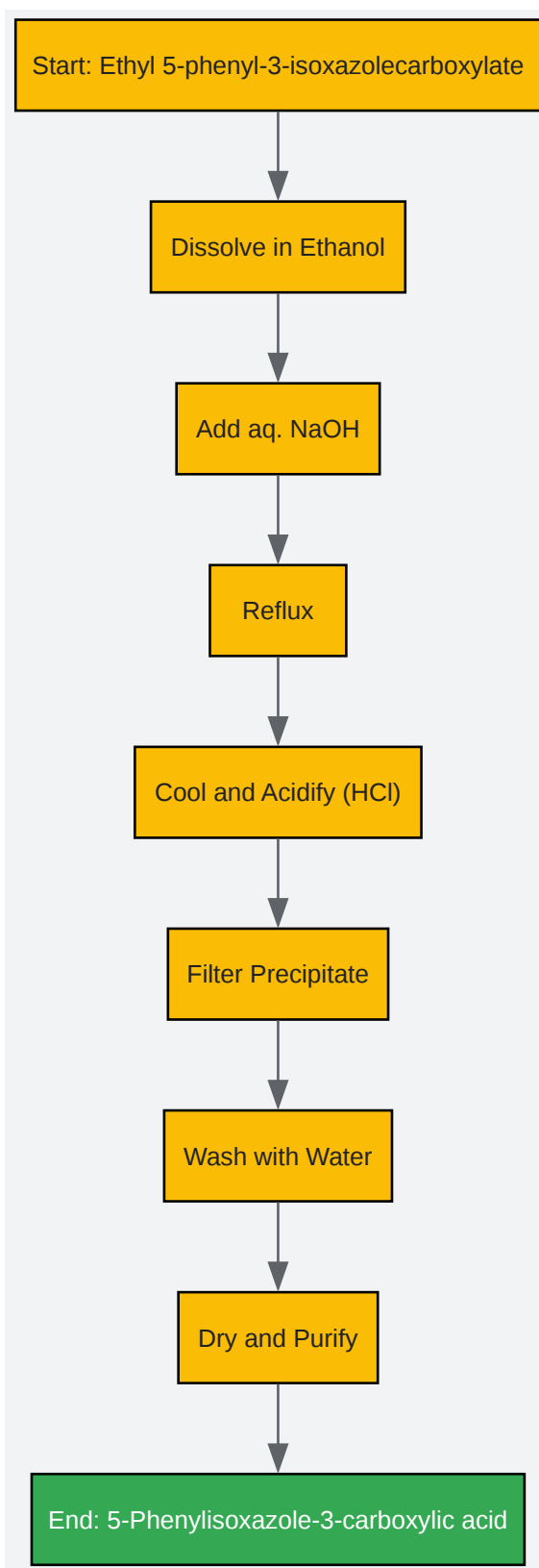
Expected Outcome: A crystalline solid of **5-Phenylisoxazole-3-carboxylic acid**.

Biological Activity and Signaling Pathways

Derivatives of **5-Phenylisoxazole-3-carboxylic acid** have been identified as potent inhibitors of xanthine oxidase.[4] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.

The following diagram illustrates the inhibitory effect of **5-Phenylisoxazole-3-carboxylic acid** derivatives on the xanthine oxidase pathway.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com